molecular formula C8H4F3N B147653 3-(Trifluoromethyl)benzonitrile CAS No. 368-77-4

3-(Trifluoromethyl)benzonitrile

Cat. No.: B147653
CAS No.: 368-77-4
M. Wt: 171.12 g/mol
InChI Key: OGOBINRVCUWLGN-UHFFFAOYSA-N
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Description

. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzonitrile core. This compound is widely used in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trifluoromethyl)benzonitrile can be synthesized through several methods. One common approach involves the hydrolysis of benzonitrile with potassium carbonate (K2CO3) in the presence of 30% hydrogen peroxide (H2O2) . Another method includes the nitration and reduction of ortho-fluoro benzotrifluoride to prepare 3-trifluoromethyl-4-fluoroaniline, followed by bromination and diazotization to yield 3-fluoro-4-trifluoromethyl bromobenzene, which is then converted to 3-fluoro-4-trifluoromethyl benzonitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine.

    Oxidation Reactions: The compound can be oxidized to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group typically yields an amine, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

3-(Trifluoromethyl)benzonitrile is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)benzonitrile involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and interactions, making it a valuable building block in the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzonitrile
  • 4-Chlorobenzonitrile
  • 4-Fluorobenzonitrile
  • 4-(Aminomethyl)benzonitrile hydrochloride
  • 4-Fluoro-2-(trifluoromethyl)benzonitrile
  • 4-(Trifluoromethyl)benzylamine
  • 4-(Dimethylamino)benzonitrile
  • 4-Bromobenzonitrile
  • p-Tolunitrile
  • 4-Methylbenzylamine

Uniqueness

3-(Trifluoromethyl)benzonitrile is unique due to the position of the trifluoromethyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .

Properties

IUPAC Name

3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOBINRVCUWLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022026
Record name alpha,alpha,alpha-Trifluoro-m-tolunitrile
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Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-77-4
Record name 3-(Trifluoromethyl)benzonitrile
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Record name 3-(Trifluoromethyl)benzonitrile
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Record name 368-77-4
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Record name alpha,alpha,alpha-Trifluoro-m-tolunitrile
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Record name α,α,α-trifluoro-m-toluonitrile
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Record name 3-(TRIFLUOROMETHYL)BENZONITRILE
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Synthesis routes and methods

Procedure details

An oven dried screw cap test tube was charged with NaCN (125 mg, 2.551 mmol), dried KI (60 mg, 0.361 mmol, 17 mol %) and CuI (40 mg, 0.210 mmol, 10 mol %), evacuated and backfilled with argon three times. 1-Bromo-3-trifluoromethylbenzene (295 μL, 2.115 mmol), N,N′-dimethylethylenediamine (225 μL, 2.110 mmol) and anhydrous toluene (1.4 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min, then the organic layer was washed with 1 mL of water and dried over MgSO4. The GC analysis showed essentially complete consumption of the starting material, and formation of the title compound (as confirmed by GC-MS).
Name
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
295 μL
Type
reactant
Reaction Step Two
Quantity
225 μL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
40 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of 3-(Trifluoromethyl)benzonitrile?

A1: The crystal structure of this compound reveals key information about its intermolecular interactions. The molecule exhibits intramolecular C—H⋯F hydrogen bonding, leading to an S(7) ring motif. [] Furthermore, intermolecular C—H⋯F and C—H⋯O interactions connect the molecules, forming R 2 2(8) ring motifs and chains. [] This understanding of the compound's solid-state structure can be crucial for designing derivatives or predicting its behavior in materials.

Q2: How is this compound utilized in organic synthesis?

A2: this compound serves as a valuable building block in organic synthesis. One notable application is its use as a substrate in the photochemical Wohl‐Ziegler benzylic bromination reaction. [] This reaction enables the introduction of a bromine atom at the benzylic position, providing access to a variety of functionalized derivatives. The photochemical approach, as explored in the research, offers advantages such as mild conditions and scalability. []

Q3: Can you elaborate on the role of this compound derivatives in OLED technology?

A3: Derivatives of this compound, specifically those incorporating bicarbazole units like pCNBCzoCF3, exhibit promising properties for OLED applications. [, ] These molecules demonstrate both intramolecular thermally activated delayed fluorescence (TADF) and the ability to form exciplex states with suitable acceptor materials like m‐MTDATA. [] This dual emission capability allows for the development of OLEDs with tunable color output, as demonstrated by the voltage-controlled generation of both orange (exciplex) and sky-blue (intramolecular) emissions. []

Q4: What insights do magnetic resonance studies provide about this compound derivatives in OLEDs?

A4: Electroluminescence detected magnetic resonance (ELDMR) studies on OLED devices incorporating pCNBCzoCF3 provide valuable information about the spin-dependent processes involved in TADF. [] ELDMR helps analyze the thermally activated triplet-to-singlet up-conversion, allowing researchers to determine the activation energies for both intra- and intermolecular TADF. [] These insights contribute to a deeper understanding of the mechanisms governing the performance of TADF-based OLEDs.

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